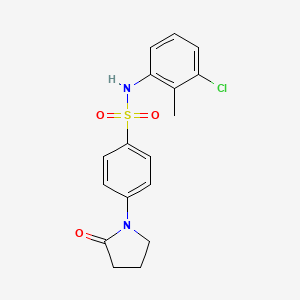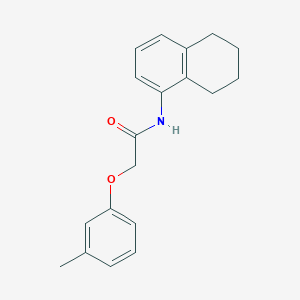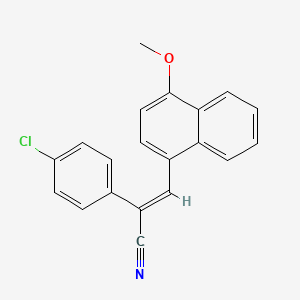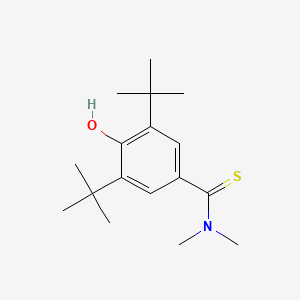![molecular formula C15H21ClN2O B5838176 2-chloro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5838176.png)
2-chloro-N-[3-(1-piperidinyl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[3-(1-piperidinyl)propyl]benzamide is a chemical compound that is commonly known as ML-18. This compound has gained significant attention in scientific research due to its potential therapeutic applications. ML-18 belongs to the class of benzamide compounds and is a potent inhibitor of the protein kinase C (PKC) enzyme.
Wissenschaftliche Forschungsanwendungen
ML-18 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. ML-18 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, ML-18 has been found to reduce the size of tumors in animal models of cancer.
Moreover, ML-18 has been investigated for its potential use in the treatment of cardiovascular diseases. It has been shown to reduce the size of infarcts in animal models of myocardial infarction. ML-18 has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
ML-18 is a potent inhibitor of the 2-chloro-N-[3-(1-piperidinyl)propyl]benzamide enzyme. This compound plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of this compound by ML-18 leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. In addition, the inhibition of this compound by ML-18 has been shown to reduce the size of infarcts in animal models of myocardial infarction.
Biochemical and Physiological Effects:
ML-18 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, ML-18 has been shown to reduce the size of tumors in animal models of cancer. ML-18 has also been found to reduce the size of infarcts in animal models of myocardial infarction.
Vorteile Und Einschränkungen Für Laborexperimente
ML-18 has several advantages for lab experiments. It is a potent inhibitor of the 2-chloro-N-[3-(1-piperidinyl)propyl]benzamide enzyme and has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to the use of ML-18 in lab experiments. ML-18 is a relatively new compound, and its long-term effects are not yet fully understood. Moreover, the use of ML-18 in animal models of disease may not accurately reflect its effects in humans.
Zukünftige Richtungen
There are several future directions for research on ML-18. First, further studies are needed to investigate the long-term effects of ML-18 on human health. Second, more research is needed to determine the optimal dosage and administration of ML-18 for therapeutic applications. Third, the potential use of ML-18 in combination with other drugs for the treatment of various diseases should be explored. Fourth, the development of more potent and selective 2-chloro-N-[3-(1-piperidinyl)propyl]benzamide inhibitors based on the structure of ML-18 should be investigated.
Conclusion:
In conclusion, ML-18 is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. ML-18 is a potent inhibitor of the this compound enzyme and has been extensively studied for its effects on cancer, cardiovascular diseases, and neurological disorders. ML-18 has several advantages for lab experiments but also has some limitations. Further research is needed to determine the optimal use of ML-18 for therapeutic applications and the development of more potent and selective this compound inhibitors.
Synthesemethoden
The synthesis of ML-18 involves the reaction between 2-chlorobenzoyl chloride and 3-(1-piperidinyl)propylamine in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions and is carried out at room temperature. The resulting product is purified through column chromatography to obtain pure ML-18.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-piperidin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c16-14-8-3-2-7-13(14)15(19)17-9-6-12-18-10-4-1-5-11-18/h2-3,7-8H,1,4-6,9-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXRNVPGAPSRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenoxy)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838107.png)

![ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5838115.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838122.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5838137.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide](/img/structure/B5838140.png)



![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5838180.png)


![5-{1-[(4-fluorophenyl)amino]ethylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5838211.png)
